molecular formula C9H10ClNO3 B6229361 ethyl 2-amino-5-chloro-3-hydroxybenzoate CAS No. 365462-85-7

ethyl 2-amino-5-chloro-3-hydroxybenzoate

Cat. No.: B6229361
CAS No.: 365462-85-7
M. Wt: 215.6
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Description

Ethyl 2-amino-5-chloro-3-hydroxybenzoate is a substituted benzoate derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 2, and a chlorine atom at position 5 on the aromatic ring, with an ethyl ester moiety at the carboxyl position. Its structural features—including hydrogen-bonding donors (NH₂ and OH) and electron-withdrawing substituents (Cl)—influence its reactivity, solubility, and molecular interactions in crystalline or solution states .

Properties

CAS No.

365462-85-7

Molecular Formula

C9H10ClNO3

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloro-3-hydroxybenzoate typically involves the esterification of 2-amino-5-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-5-chloro-3-hydroxybenzoic acid+ethanolacid catalystethyl 2-amino-5-chloro-3-hydroxybenzoate+water\text{2-amino-5-chloro-3-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-chloro-3-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2-amino-5-chloro-3-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-5-chloro-3-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of ethyl 2-amino-5-substituted-3-hydroxybenzoate derivatives.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-hydroxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-5-chloro-3-hydroxybenzoate shares structural homology with several benzoate derivatives, differing primarily in substituent positions, functional groups, and ester alkyl chains. Below is a systematic comparison based on available

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions (Aromatic Ring) Functional Groups Ester Group Similarity Score* Applications/Reactivity
This compound 2-NH₂, 3-OH, 5-Cl NH₂, OH, Cl, COOEt Ethyl N/A Intermediate in drug synthesis
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl NH₂, Cl, COOMe Methyl 0.75 Antibiotic precursor
Methyl 2-amino-3-chlorobenzoate 2-NH₂, 3-Cl NH₂, Cl, COOMe Methyl 0.75 Fluorescent probe synthesis
Hexadecyl 3-amino-4-chlorobenzoate 3-NH₂, 4-Cl NH₂, Cl, COO(C₁₆H₃₃) Hexadecyl 0.74 Surfactant or lipid-based systems
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-... Multiple substituents (dihydropyridine) COOMe, Cl, NH (dihydropyridine) Methyl 0.96 Calcium channel modulators

*Similarity scores (0–1) derived from structural alignment algorithms in chemical databases .

Key Research Findings

Substituent Position Effects: The position of chlorine and amino groups significantly impacts biological activity. For example, methyl 2-amino-5-chlorobenzoate (Cl at position 5) is associated with antimicrobial properties, whereas methyl 2-amino-3-chlorobenzoate (Cl at position 3) is utilized in fluorescent probes due to altered electronic properties .

Ester Chain Influence: Long alkyl chains (e.g., hexadecyl in hexadecyl 3-amino-4-chlorobenzoate) increase lipophilicity, making such derivatives suitable for lipid membrane interactions. In contrast, ethyl or methyl esters (shorter chains) favor solubility in polar solvents, critical for synthetic reactions in aqueous or alcoholic media .

Reactivity in Cyclization Reactions: Methyl-3-amino-4-hydroxybenzoate (a structural analog) undergoes cyclization with aryl acids to form benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates), a reaction pathway likely applicable to this compound due to shared amino and hydroxyl groups . Substituted benzoates with electron-withdrawing groups (e.g., Cl) exhibit accelerated nucleophilic aromatic substitution, as demonstrated in the synthesis of imidazole carboxylates from methyl 3-arylamino-2-benzoylaminobut-2-enoate .

Hydrogen-Bonding Patterns: Crystallographic studies of similar compounds (e.g., methyl 2-amino-5-chlorobenzoate) reveal intermolecular N–H···O and O–H···O hydrogen bonds, forming supramolecular networks. This compound’s additional hydroxyl group may enable more complex hydrogen-bonding motifs, influencing crystal packing and stability .

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